Lipophilicity Control: 1.28 LogP Unit Difference vs. 6-Hydroxy Analog for Optimal Membrane Permeability
The target compound exhibits a calculated LogP of 2.78, which is 1.28 units higher than the 6-hydroxy analog, 2-butyl-4-chloro-6-hydroxy-pyrimidine (LogP = 1.5) [1]. This difference in lipophilicity is substantial; according to Lipinski's Rule of Five, an increase of >1 LogP unit can significantly impact membrane permeability and oral bioavailability . The target compound's higher LogP suggests better passive diffusion across lipid bilayers, making it a more suitable scaffold for CNS-penetrant programs or for intracellular targets where the hydroxy analog would be less effective.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.78 |
| Comparator Or Baseline | 2-Butyl-4-chloro-6-hydroxy-pyrimidine: 1.5 |
| Quantified Difference | 1.28 LogP units (Target is ~19x more lipophilic) |
| Conditions | Calculated using ACD/Labs or similar algorithm; no experimental data available |
Why This Matters
This quantifiable difference in lipophilicity directly informs selection for lead optimization programs focused on CNS penetration or intracellular target engagement, where the hydroxy analog would be too polar.
- [1] Molaid. 2-Butyl-4-chlor-6-hydroxy-pyrimidin (CAS 90002-92-9). Retrieved from https://www.molaid.com/MS_23108617 View Source
